2-hidroxipropanoato de 3-cloropropilo

Descripción general

Descripción

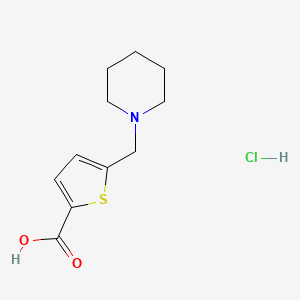

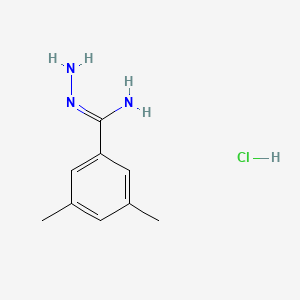

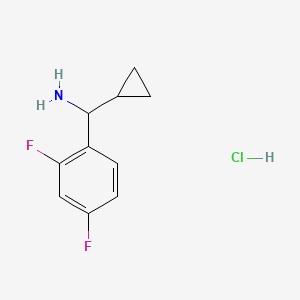

3-Chloropropyl 2-hydroxypropanoate, also known as chloropropyl hydroxypropionate, is a chemical compound with the molecular formula C6H11ClO3 . It has a molecular weight of 166.60 g/mol .

Synthesis Analysis

The synthesis of compounds similar to 3-Chloropropyl 2-hydroxypropanoate has been reported. For instance, (3-(tert-butylperoxy)propyl)trimethoxysilane was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .Molecular Structure Analysis

The molecular structure of 3-Chloropropyl 2-hydroxypropanoate consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .Aplicaciones Científicas De Investigación

Producción de productos químicos de origen biológico

2-hidroxipropanoato de 3-cloropropilo: puede utilizarse como intermedio en la producción de productos químicos de origen biológico como el ácido 3-hidroxipropiónico (3HP) y el ácido acrílico (AA). Estos productos químicos se derivan de recursos renovables y son importantes para crear procesos respetuosos con el medio ambiente .

Producción biológica de ácido 3-hidroxipropiónico

El compuesto sirve como precursor en la producción biológica de 3HP, que es una molécula valiosa para generar productos químicos de alto valor añadido como el 1,3-propanodiol, el ácido acrílico, la acrilamida y los bioplásticos. Este proceso se lleva a cabo principalmente utilizando glicerol y glucosa como fuentes renovables de carbono .

Polimerización a poli(3-hidroxipionato)

This compound: puede polimerizarse para producir poli(3-hidroxipionato) (P-3HP), un polímero con una amplia gama de aplicaciones en síntesis química debido a sus dos grupos reactivos: hidroxilo y carboxilo .

Química analítica

En química analítica, el This compound puede utilizarse para la preparación de estándares y reactivos. Es esencial para métodos como la RMN, la HPLC, la LC-MS y la UPLC, proporcionando resultados precisos para las pruebas farmacéuticas .

Modificación de la superficie de las fibras celulósicas

Este compuesto se utiliza para preparar partículas de sonda con carga negativa. Estas partículas son cruciales para estudiar la nanoporosidad de las fibras celulósicas, su potencial de flujo y sus interacciones con los polielectrolitos catiónicos .

Derivatización de partículas de celulosa microcristalina

This compound: también se emplea en la derivatización superficial de partículas de celulosa microcristalina (MCC). Esta modificación confiere un fuerte potencial zeta negativo a las partículas, lo cual es significativo para diversas aplicaciones industriales .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as 3-hydroxypropionic acid (3-hp), interact with various enzymes in the cell, including acetyl-coa and propionyl-coa carboxylases .

Mode of Action

In the 3-hydroxypropionate cycle, carbon dioxide is fixed by acetyl-CoA and propionyl-CoA carboxylases, resulting in the formation of malyl-CoA, which is further split into acetyl-CoA and glyoxylate .

Biochemical Pathways

3-Chloropropyl 2-hydroxypropanoate may affect the 3-hydroxypropionate cycle, a carbon fixation pathway utilized by numerous microorganisms. This pathway results in the production of intermediates such as acetyl-CoA, glyoxylate, and succinyl-CoA . The 3-hydroxypropionate cycle can be broken down into two major phases: carbon dioxide fixation and glyoxylate assimilation .

Pharmacokinetics

The compound’s molecular weight (16660) and structure suggest that it may have good bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloropropyl 2-hydroxypropanoate. For instance, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals . .

Análisis Bioquímico

Biochemical Properties

3-Chloropropyl 2-hydroxypropanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with dehydrogenases and semialdehyde dehydrogenases, which are crucial in metabolic pathways . These interactions often involve the formation of covalent bonds or hydrogen bonds, influencing the activity and stability of the enzymes.

Cellular Effects

The effects of 3-Chloropropyl 2-hydroxypropanoate on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, 3-Chloropropyl 2-hydroxypropanoate exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often results in conformational changes in the target molecules, altering their activity and function . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 3-Chloropropyl 2-hydroxypropanoate in laboratory settings are crucial for its effectiveness. Over time, the compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function . Long-term studies have shown that its effects can vary, with some cellular functions being more susceptible to changes than others.

Dosage Effects in Animal Models

In animal models, the effects of 3-Chloropropyl 2-hydroxypropanoate vary with different dosages. At lower doses, it may have beneficial effects, while higher doses can lead to toxicity or adverse effects . Threshold effects have been observed, where a certain concentration is required to elicit a response. Toxicity studies have shown that high doses can cause significant cellular damage and disrupt normal physiological functions.

Metabolic Pathways

3-Chloropropyl 2-hydroxypropanoate is involved in several metabolic pathways. It interacts with enzymes such as dehydrogenases and semialdehyde dehydrogenases, influencing the metabolic flux and levels of various metabolites . These interactions are crucial for the compound’s role in cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of 3-Chloropropyl 2-hydroxypropanoate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its activity and function. The compound’s distribution can vary depending on the cell type and the presence of specific transporters.

Subcellular Localization

3-Chloropropyl 2-hydroxypropanoate is localized in specific subcellular compartments, where it exerts its effects. Targeting signals and post-translational modifications direct the compound to these compartments, influencing its activity and function . The subcellular localization is crucial for its role in cellular processes and biochemical reactions.

Propiedades

IUPAC Name |

3-chloropropyl 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3/c1-5(8)6(9)10-4-2-3-7/h5,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIUDFKZVFTJDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate](/img/structure/B1526159.png)

![6-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1526172.png)

![[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride](/img/structure/B1526175.png)